肼基乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydrazinoacetic acid hydrochloride is a useful research compound. Its molecular formula is C2H7ClN2O2 and its molecular weight is 126.54. The purity is usually 95%.

BenchChem offers high-quality Hydrazinoacetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinoacetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质化学合成

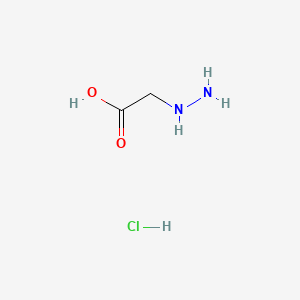

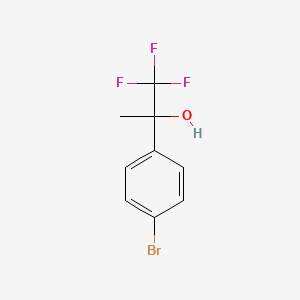

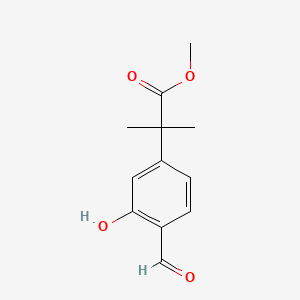

肼基乙酸盐酸盐用于蛋白质的化学合成。 蛋白质或肽酰肼可由肼基乙酸衍生而来,是蛋白质化学合成的有用中间体 {svg_1}. 它们已在蛋白质化学的各种应用中得到应用,重点是基于酰肼的天然化学连接 (NCL) {svg_2}.

氮丝氨酸的生物合成

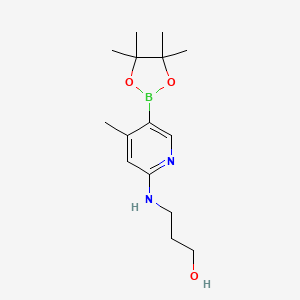

氮丝氨酸是一种含有重氮基团的天然产物,具有抗癌活性。 氮丝氨酸的生物合成途径涉及肼基乙酸 (HAA) 的合成 {svg_3}. 推定的氮丝氨酸生物合成基因 (azs) 集群包含 21 个基因,包括负责 HAA 合成的基因,该集群是使用生物信息学分析发现的 {svg_4}.

荧光 GPCR 配体

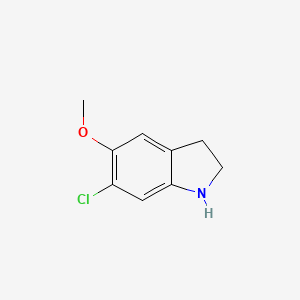

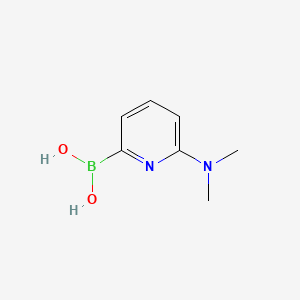

肼基乙酸盐酸盐可用于开发荧光 GPCR 配体 {svg_5}. 这些配体在细胞成像和作为放射性配体的替代物开发结合测定中找到了各种应用 {svg_6}.

作用机制

Target of Action

It’s worth noting that hydrazide chemistry has drawn attention in the field of protein chemical synthesis . Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .

Mode of Action

In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed :

Biochemical Pathways

Hydrazinoacetic acid is reported in different biosynthetic pathways . It is proposed to be an intermediate in the biosynthesis of a complex natural compound s56-p1, isolated from Streptomyces lividans through heterologous expression . Flavin-dependent N-hydroxylating enzymes, which play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents, can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .

Result of Action

It’s known that peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .

生化分析

Biochemical Properties

Hydrazinoacetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the chemical synthesis of proteins, serving as a readily accessible precursor of a thioester . This significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of hydrazinoacetic acid hydrochloride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can be used as a key intermediate for different synthesis and modification purposes, suggesting its stability and potential long-term effects on cellular function .

Metabolic Pathways

Hydrazinoacetic acid hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

2-hydrazinylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2.ClH/c3-4-1-2(5)6;/h4H,1,3H2,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYWNFZYMDFVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B599257.png)

![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)